The synthesis of Unguisin B involves the fermentation of Emericella unguis under specific conditions that promote the production of this cyclic peptide. The process typically includes:
Unguisin B has a molecular formula of C₁₃H₁₈N₄O₃ and a molecular weight of 286.31 g/mol. Its structure consists of seven amino acids arranged in a cyclic format, incorporating GABA. The specific sequence includes D-Alanine, D-Valine, L-Leucine, D-Phenylalanine, D-Alanine, D-Tryptophan, and GABA. The cyclic nature of this compound contributes to its stability and biological activity .
The structural analysis reveals key functional groups that are essential for its interaction with biological targets. Detailed NMR data provide insights into the spatial arrangement of atoms within the molecule, confirming the presence of specific stereochemical configurations .
Unguisin B undergoes various chemical reactions typical of cyclic peptides. These reactions can include:
The mechanism of action for Unguisin B is not fully elucidated but is believed to involve interactions with specific receptors or enzymes within biological systems. Preliminary studies suggest that it may act as an agonist or antagonist at certain neurotransmitter receptors due to its structural similarity to neurotransmitters like GABA.
Research indicates that Unguisin B may influence neuronal signaling pathways, potentially leading to neuroprotective effects or modulation of synaptic transmission . Further investigations are required to clarify its exact mechanisms and therapeutic potential.
Unguisin B is characterized by several physical properties:
Chemical properties include stability under various pH conditions and susceptibility to hydrolysis under extreme conditions. Analytical techniques such as chromatography and spectrometry are employed to assess purity and identify degradation products during stability testing .
Unguisin B has garnered attention for its potential applications in several scientific domains:
The unguisin family of cyclic heptapeptides was first discovered in 1999 through the chemical investigation of the marine-derived fungus Emericella unguis. Malmström and colleagues isolated unguisins A and B as the founding members of this structural class, characterized by their unique incorporation of the non-proteinogenic amino acid γ-aminobutyric acid (GABA) and a high proportion of D-configured amino acids within a macrocyclic scaffold. Unguisin B was distinguished from unguisin A by the substitution of D-phenylalanine with D-leucine at position 3 of the heptapeptide ring. This discovery established the structural template for subsequent unguisin derivatives, all featuring conserved D-Ala at position 1 and GABA at position 7 [7] [9].
Following revisions in fungal taxonomy under the "one fungus, one name" system, Emericella unguis was reclassified within the genus Aspergillus (section Nidulantes). This section encompasses species with biseriate conidiophores and reddish-brown ascospores, with A. unguis and related species (e.g., A. heteromorphus) frequently yielding unguisin-type metabolites. Genomic analyses confirm that unguisin biosynthetic gene clusters (BGCs) are phylogenetically conserved across Aspergillus section Nidulantes, explaining the isolation of unguisins B, C, E, F, and J from taxonomically related strains [2] [6] [7].
Unguisin Variant | Producing Species | Taxonomic Section |
---|---|---|
Unguisin A & B | Aspergillus unguis (ex Emericella unguis) | Nidulantes |
Unguisin B & J | Aspergillus heteromorphus | Nidulantes |
Unguisin K | Aspergillus candidus | Candidi |
Unguisin B production is optimized through solid-state fermentation, leveraging rice or other cereal substrates to enhance fungal secondary metabolism. For Aspergillus heteromorphus CBS 117.55, cultivation involves autoclaved rice supplemented with trace minerals, incubated at 25–28°C for 21–28 days. This method promotes higher yields compared to liquid cultures due to improved aeration and nutrient uptake, yielding organic extracts rich in unguisin analogues [1] [6].
Crude extracts undergo sequential chromatographic separation:
Residue | δH (ppm) | δC (ppm) | Key Correlations (HMBC/NOESY) |
---|---|---|---|
GABA-7 NH | 7.43 (d, J = 8.9 Hz) | – | Hα-Ala-1, C=O-Val-6 |
D-Ala-1 Cβ | 1.13 (d, J = 6.9 Hz) | 17.0 | Cα(50.2), C=O(172.1) |
D-Leu-3 Cδ₁,₂ | 0.56, 0.69 (d, J = 6.6 Hz) | 20.8, 23.3 | Cβ(39.4), Cγ(23.6) |
D-Trp-6 NH | 10.82 (s) | – | Indole Hε₂/C2, C7a (HMBC) |
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